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Abstract
The small molecule DMA-135 has been identified as a potent inhibitor of Enterovirus 71 (EV71)

replication.[1][2] Its mechanism of action involves the novel allosteric stabilization of a ternary

complex composed of the viral RNA, the host protein AUF1, and DMA-135 itself.[1][3][4][5] This

guide provides an in-depth technical overview of the core principles underlying this mechanism,

supported by quantitative data, detailed experimental protocols, and visual diagrams of the

involved pathways and workflows.

Introduction: Targeting Viral RNA with Small
Molecules
Enterovirus 71 is a significant human pathogen, particularly in Southeast Asia, for which no

approved antiviral drugs or vaccines are currently available.[1][3][5] A promising strategy for the

development of anti-enteroviral therapeutics is the targeting of structured RNA elements within

the viral genome that are crucial for its replication. The internal ribosomal entry site (IRES) of

EV71, a complex RNA structure that mediates the initiation of viral protein synthesis, presents a

compelling target. Specifically, the stem-loop II (SLII) domain of the IRES has been identified

as a critical regulatory hub for viral translation.[1][3]
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DMA-135 was discovered through the screening of an RNA-biased small molecule library and

has been shown to inhibit EV71 translation and replication in a dose-dependent manner with

low cellular toxicity.[1][3][5] This document details the mechanism by which DMA-135 exerts its

antiviral activity through the formation of a stable, inhibitory ternary complex.

The Mechanism of Allosteric Stabilization
DMA-135's antiviral properties stem from its ability to act as a molecular "glue," stabilizing an

interaction between the viral SLII RNA and a host cellular protein, AUF1 (AU-rich

element/poly(U)-binding/degradation factor 1).[1][4] AUF1 is known to be a repressor of IRES-

dependent translation.[4]

The core mechanism can be broken down into the following steps:

DMA-135 Binding: DMA-135 directly binds to a bulge loop within the SLII RNA structure.[4]

Conformational Change: This binding event induces a conformational change in the SLII

RNA.[1][3] This structural rearrangement exposes the binding site for the AUF1 protein.

Ternary Complex Formation: The altered RNA conformation exhibits a higher affinity for the

AUF1 protein, leading to the formation of a stable ternary complex: (DMA-135)-SLII-AUF1.[1]

[4]

Translational Repression: The stabilization of this ternary complex represses the IRES-

dependent translation of the viral polyprotein, thereby inhibiting viral replication.[1][3]

This allosteric mechanism is highly specific, as DMA-135 does not globally affect the

interactions of AUF1 with other cellular mRNAs.[3]
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Mechanism of DMA-135 Action
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RNA-Protein Immunoprecipitation (RIP) Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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